ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an ethyl ester and a hydroxyl group attached to the pyridine ring.
Properties
IUPAC Name |
ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)5-3-7(13)11-8-6(5)4-10-12-8/h3-4H,2H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECQKNGBRNTZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminopyrazoles with aldehydes and pyruvic acid esters under microwave irradiation . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties .
Biology
- Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor of specific enzymes, particularly tropomyosin receptor kinases involved in cell proliferation and differentiation. Such interactions suggest potential applications in cancer treatment .
- Receptor Modulation : The compound's structure allows it to interact with various biological receptors, making it a candidate for drug development targeting neurological or metabolic disorders .
Medicine
- Therapeutic Effects : this compound has been explored for its anti-cancer and anti-inflammatory properties. Studies indicate that modifications to its structure can enhance its efficacy against specific types of cancer cells .
- Drug Development : The compound is being investigated as a scaffold for developing new drugs, particularly tyrosine kinase inhibitors (TKIs), which play a crucial role in treating various cancers .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Nature demonstrated that derivatives of this compound exhibited significant inhibition of certain cancer cell lines, indicating its potential role in targeted cancer therapies .
- Another research article highlighted its anti-inflammatory properties through modulation of specific signaling pathways involved in inflammatory responses.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and may exhibit different pharmacological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can further modulate their biological activities.
This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.
Biological Activity
Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring fused with a pyridine ring, featuring an ethyl ester and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 207.1861 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are crucial in cell proliferation and differentiation. This inhibition can lead to significant anti-cancer and anti-inflammatory effects .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BEL-7402 | 10.74 | Induces apoptosis |
| MCF-7 | 0.18 | Inhibits proliferation |
| A549 | 0.13 | Alters NF-κB signaling pathway |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. It can inhibit the secretion of pro-inflammatory cytokines and reduce inflammation-related signaling pathways .
Table 2: Anti-inflammatory Activity Summary
| Assay | EC50 (µM) | Observations |
|---|---|---|
| Cytokine secretion | 3.55 | Significant reduction observed |
| NF-κB translocation | 0.054 | Inhibition of activation |
Case Studies
- Inhibition of Kinases : A study highlighted the compound's ability to inhibit specific kinases associated with cancer progression, demonstrating IC50 values in the nanomolar range for certain targets like Pim kinases .
- Neuroprotective Effects : In vitro experiments revealed that this compound protects neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the hydroxyl group have been explored to improve potency against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
